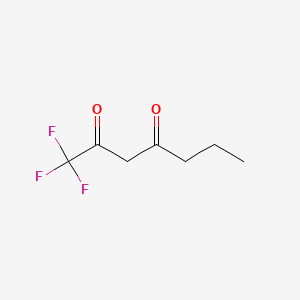

1,1,1-Trifluoroheptane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoroheptane-2,4-dione, also known as 1,1,1-Trifluoroacetylacetone, is an organic compound . It is used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 ketones (aliphatic) .Chemical Reactions Analysis

The reactions of this compound with nickel (II), cobalt (II), copper (II), and iron (III) to form mono complexes have been studied . The kinetic data suggest that the metal ion reacts exclusively with the enol tautomer of the β-diketone .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.388 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . It has a boiling point of 105-107 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Structures of Fluoroalkylated Triketides

- The study by Büttner et al. (2011) focuses on the synthesis and structural analysis of fluoroalkylated triketides, including 1,1,1-trifluoroheptane-2,4,6-dione. This research explores the reactions between 1,3-dicarbonyl dianions and esters, revealing insights into the tautomeric forms of these compounds in different solvents (Büttner, Desens, Michalik, & Langer, 2011).

Laser Pyrolysis Studies of β-diketonate Chemical Vapour Deposition Precursors

- Research by Russell and Yee (2005) investigated the thermal decomposition of β-diketones, including 1,1,1,5,5,5-hexafluoropentane-2,4-dione, using IR laser-powered homogeneous pyrolysis. This study provides insights into the reaction pathways and products formed during the decomposition of these compounds, contributing to the understanding of their applications in chemical vapor deposition processes (Russell & Yee, 2005).

Structure and Vibrational Assignment of the Enol Form 1-Chloro-1,1-Difluoro-Pentane-2,4-Dione

- The study by Tayyari et al. (2008) focuses on the molecular structure of 1-chloro-1,1-difluoro-pentane-2,4-dione and its comparison with 1,1,1-trifluoro-pentane-2,4-dione. The research utilizes ab initio and Density Functional Theory calculations, providing valuable data on the vibrational frequencies and forms of these compounds (Tayyari, Najafi, Afzali, امامیان, & Wang, 2008).

Reactions of Tri- and Hexafluoroacetylacetones

- A study by Zerov et al. (2015) explores the reactions of 1,1,1-trifluoropentane-2,4-dione with various compounds, leading to the formation of different pyrazol derivatives. This research contributes to the understanding of the reactivity and potential applications of trifluoromethylated compounds in synthetic chemistry (Zerov, Krupenya, Petrov, & Yakimovich, 2015).

NIR-luminescence from Ternary Lanthanide [HoIII, PrIII, and TmIII] Complexes

- The study by Dang et al. (2011) investigates the near-infrared luminescence of ternary lanthanide complexes containing 1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate. This research highlights the potential application of these complexes in optical amplification, demonstrating the significance of trifluoromethylated β-diketonates in the field of luminescent materials (Dang, Yu, Wang, Sun, Deng, Feng, Fan, & Zhang, 2011).

Inhibition Performances of Spirocyclopropane Derivatives for Steel Protection

- Research by Chafiq et al. (2020) includes the study of compounds structurally related to 1,1,1-trifluoropentane-2,4-dione, focusing on their use as corrosion inhibitors for steel in acidic environments. This highlights the potential application of trifluoromethylated compounds in industrial corrosion protection (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Comprehensive Approach for the Construction of New Material for Electronic Multipliers

- Vikulova et al. (2012) discuss the synthesis and characterization of complexes involving 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione, demonstrating their application in the deposition of Mg- and Cs-containing films for electronic multipliers. This research opens avenues for using trifluoromethylated β-diketones in advanced material synthesis (Vikulova, Zherikova, Zelenina, Chusova, Sysoev, Shevtsov, Zubareva, Morozova, & Igumenov, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoroheptane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-3-5(11)4-6(12)7(8,9)10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRLREGFJRLHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)